Acetaldehyde benzyl ethyl acetal

描述

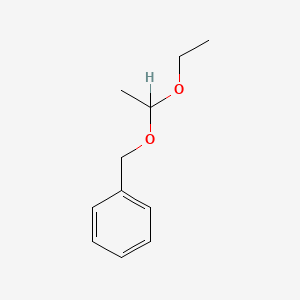

It is a colorless liquid with a sweet, floral odor and is used in various industrial applications. The compound has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

Acetaldehyde benzyl ethyl acetal is typically synthesized through the reaction between benzene and ethylene oxide in the presence of a catalyst. The reaction can be carried out under different conditions, with varying yields and purity. The product is then purified through distillation, resulting in a colorless, transparent liquid.

Industrial Production Methods

In industrial settings, the production of benzene, ((1-ethoxyethoxy)methyl)- involves large-scale reactions between benzene and ethylene oxide. The process is optimized for high yield and purity, and the product is subjected to rigorous quality control measures to ensure its suitability for various applications.

化学反应分析

Types of Reactions

Acetaldehyde benzyl ethyl acetal undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the addition of hydrogen atoms.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitro compounds, and alkyl halides.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are often employed.

Major Products Formed

Electrophilic Aromatic Substitution: The major products depend on the electrophile used.

Oxidation: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones, depending on the specific conditions.

Reduction: Reduction typically results in the formation of hydrogenated products, such as cyclohexane derivatives.

科学研究应用

Applications in Organic Chemistry

1. Solvent and Intermediate:

Acetaldehyde benzyl ethyl acetal serves as an important solvent and intermediate in organic synthesis. Its stability allows it to be used in reactions where aldehydes might otherwise undergo unwanted polymerization or oxidation.

2. Protective Group:

In synthetic organic chemistry, acetals are often used as protective groups for carbonyl functionalities. This compound can protect aldehydes during multi-step syntheses, facilitating the selective transformation of other functional groups without affecting the protected carbonyl.

Applications in Perfumery

1. Fragrance Component:

this compound is utilized in the formulation of perfumes and fragrances due to its pleasant aroma profile. It contributes to the overall scent composition, enhancing floral and fruity notes.

2. Stability in Formulations:

The use of acetals like this compound in fragrance formulations helps improve stability, reducing volatility and prolonging the scent duration on the skin or fabric.

Applications in Food Safety

1. Flavoring Agent:

In food science, this compound can be used as a flavoring agent due to its aromatic properties. It is particularly relevant in products that require a fruity or floral note.

2. Safety Assessments:

Research has been conducted to assess the safety of this compound as a food additive. Regulatory bodies evaluate its toxicity and permissible levels in food products, ensuring consumer safety while allowing its use in flavoring applications .

Case Study 1: Use in Perfume Composition

A study analyzed various perfume compositions containing this compound, focusing on its impact on scent longevity and consumer preference. The results indicated that formulations with this acetal exhibited a longer-lasting fragrance compared to those without it, confirming its utility in perfumery .

Case Study 2: Food Safety Evaluation

A comprehensive evaluation was performed to determine the acceptable daily intake of this compound when used as a flavoring agent. The study involved toxicological assessments and concluded that at regulated levels, the compound poses minimal risk to human health .

Table 1: Comparison of Acetals in Organic Synthesis

| Acetal Name | Stability | Application Area |

|---|---|---|

| This compound | High | Organic Synthesis |

| Acetaldehyde Diethyl Acetal | Moderate | Solvent/Intermediate |

| Acetaldehyde Dimethyl Acetal | Low | Protective Group |

Table 2: Safety Assessment Results

| Parameter | Value |

|---|---|

| Acceptable Daily Intake (ADI) | 0.5 mg/kg body weight |

| Toxicity Level | Low |

| Regulatory Status | Approved for use |

作用机制

The mechanism of action of benzene, ((1-ethoxyethoxy)methyl)- involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

Formation of a Sigma Complex: The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate.

Deprotonation: A proton is removed from the intermediate, yielding a substituted benzene ring.

相似化合物的比较

Acetaldehyde benzyl ethyl acetal can be compared with other similar compounds, such as:

1-ethoxy-2-methylbenzene: This compound has a similar structure but differs in the position of the ethoxy group.

tert-Butoxybenzene: This compound has a tert-butyl group instead of the ethoxyethoxy group.

The uniqueness of benzene, ((1-ethoxyethoxy)methyl)- lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to other benzene derivatives.

生物活性

Acetaldehyde benzyl ethyl acetal (CAS 66222-24-0) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its interactions within biological systems, mechanisms of action, and implications for health and disease.

This compound is derived from acetaldehyde, a simple aldehyde that plays a significant role in various biochemical processes. The structure of this compound consists of an acetaldehyde moiety linked to a benzyl and ethyl group, which influences its reactivity and biological interactions.

1. Metabolism and Enzymatic Interaction

Acetaldehyde is primarily metabolized in the liver by the enzyme alcohol dehydrogenase, converting ethanol to acetaldehyde, which is then oxidized to acetic acid by aldehyde dehydrogenase (ALDH). This metabolic pathway is crucial as it links acetaldehyde to various physiological processes, including alcohol metabolism and detoxification mechanisms .

This compound may exhibit similar metabolic pathways due to its structural resemblance to acetaldehyde. It could potentially act as a substrate for ALDH enzymes, influencing their activity and thereby affecting cellular homeostasis.

2. Antioxidant Activity

Research indicates that compounds related to acetaldehyde can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is particularly relevant in the context of cancer biology, where oxidative stress plays a significant role in tumor progression .

Case Studies

- Cancer Cell Studies : A study investigated the effects of various aldehydes on cancer cell lines, highlighting that certain aldehydes can modulate ALDH activity, which is often elevated in drug-resistant cancer cells. This suggests that acetaldehyde derivatives might influence cancer cell behavior through similar mechanisms .

- Neuroprotective Effects : Some research has suggested that compounds with aldehyde structures can have neuroprotective effects by modulating neurotransmitter levels, particularly GABA (gamma-aminobutyric acid), which is vital for maintaining neuronal health .

Table 1: Comparison of Biological Activities of Related Aldehydes

| Compound | Antioxidant Activity | ALDH Interaction | Cancer Cell Modulation |

|---|---|---|---|

| Acetaldehyde | Moderate | Yes | Yes |

| This compound | TBD | Potential | TBD |

| Benzaldehyde | Low | No | No |

TBD : To Be Determined

Implications for Health

The biological activity of this compound suggests potential applications in pharmacology and toxicology. Its interaction with ALDH enzymes could be significant in developing treatments for alcohol-related disorders or as a therapeutic agent in cancer treatment strategies.

属性

IUPAC Name |

1-ethoxyethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-12-10(2)13-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLCHWYDADOBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867213 | |

| Record name | [(1-Ethoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66222-24-0 | |

| Record name | Benzene, ((1-ethoxyethoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066222240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。